![molecular formula C23H28N2 B14032528 but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)
but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-enylbenzene: and (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine are organic compounds with distinct structures and properties. But-3-enylbenzene, also known as 3-butenylbenzene, is a derivative of benzene with a butenyl group attached to the benzene ring. (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine is a more complex compound, featuring an imine group and a butenylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
But-3-enylbenzene: can be synthesized through the dehydrogenation of alkylbenzenes under visible-light photocatalysis using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a catalyst. This method is eco-friendly, cost-effective, and suitable for large-scale synthesis.
(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine: can be prepared by the condensation reaction between but-3-enylbenzaldehyde and ethanimine under mild conditions. The reaction typically requires a dehydrating agent to drive the formation of the imine bond.
Industrial Production Methods: Industrial production of these compounds often involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: But-3-enylbenzene can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reduction of but-3-enylbenzene can yield saturated hydrocarbons. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of but-3-enylbenzene, leading to various substituted derivatives. Common reagents include halogens and nitrating agents.
Major Products:
- Oxidation of but-3-enylbenzene can produce epoxides or diols.
- Reduction can yield butylbenzene.
- Substitution reactions can result in halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemistry:
- But-3-enylbenzene is used as a precursor in the synthesis of more complex organic molecules.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine is studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- These compounds are investigated for their potential biological activities, including antimicrobial and anticancer properties.
- They are also used in the development of new pharmaceuticals and therapeutic agents.
Industry:
- But-3-enylbenzene is utilized in the production of polymers, resins, and other industrial chemicals.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine finds applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic or biological activities, depending on the nature of the metal and the ligand environment.
Comparison with Similar Compounds
1-Buten-1-ylbenzene: Similar to but-3-enylbenzene but with a different position of the double bond.
But-3-ene-1,3-disulfonyl difluoride: A compound with a similar butenyl group but different functional groups.
Uniqueness:
- But-3-enylbenzene is unique due to its specific structural arrangement, which influences its reactivity and applications.
- (E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine stands out for its imine functionality and potential as a ligand in coordination chemistry.
These compounds’ distinct structures and properties make them valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C23H28N2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine |
InChI |
InChI=1S/C13H16N2.C10H12/c1-3-5-6-12-7-9-13(10-8-12)11-15-14-4-2;1-2-3-7-10-8-5-4-6-9-10/h3-4,7-11H,1,5-6H2,2H3;2,4-6,8-9H,1,3,7H2/b14-4+,15-11+; |
InChI Key |
AJRIOMKUCSDGJE-LQUCDOISSA-N |
Isomeric SMILES |
C/C=N/N=C/C1=CC=C(C=C1)CCC=C.C=CCCC1=CC=CC=C1 |
Canonical SMILES |
CC=NN=CC1=CC=C(C=C1)CCC=C.C=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


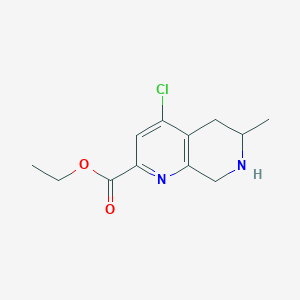

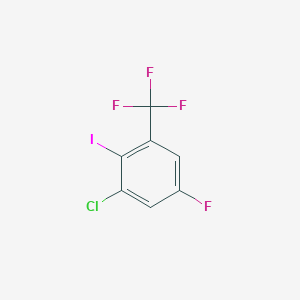
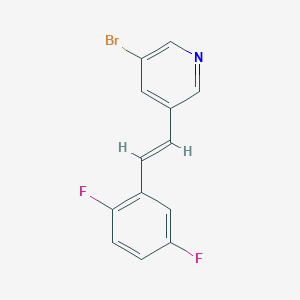

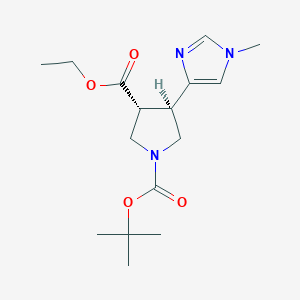
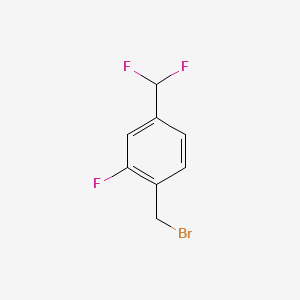
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)





